1-(5-Bromofuran-2-yl)ethan-1-amine
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Overview
Description
1-(5-Bromofuran-2-yl)ethan-1-amine is an organic compound with the molecular formula C6H8BrNO. It is a derivative of furan, a heterocyclic aromatic compound, and contains a bromine atom at the 5-position of the furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Bromofuran-2-yl)ethan-1-amine can be synthesized through several methods. One common approach involves the bromination of furan, followed by the introduction of an ethanamine group. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromofuran-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of furan derivatives.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and solvents such as ethanol or methanol.
Major Products Formed:
Oxidation: Formation of furan oxides or other oxygenated derivatives.
Reduction: Formation of furan derivatives with hydrogen replacing the bromine atom.
Substitution: Formation of various substituted furan derivatives depending on the substituent introduced.
Scientific Research Applications
1-(5-Bromofuran-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new chemical compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Bromofuran-2-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(5-Bromothiophen-2-yl)ethan-1-amine: A similar compound with a thiophene ring instead of a furan ring.
1-(5-Methylfuran-2-yl)ethan-1-amine: A derivative with a methyl group at the 5-position instead of a bromine atom.
Uniqueness: 1-(5-Bromofuran-2-yl)ethan-1-amine is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and properties. This uniqueness makes it valuable for certain synthetic applications and research studies .
Properties
Molecular Formula |
C6H8BrNO |
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Molecular Weight |
190.04 g/mol |
IUPAC Name |
1-(5-bromofuran-2-yl)ethanamine |
InChI |
InChI=1S/C6H8BrNO/c1-4(8)5-2-3-6(7)9-5/h2-4H,8H2,1H3 |
InChI Key |
OCIQPHWLYHBYNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(O1)Br)N |
Origin of Product |
United States |
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